(1,8-Naphthyridin-2-yl)methanamine

Antileishmanial Neglected Tropical Diseases Scaffold Selection

(1,8-Naphthyridin-2-yl)methanamine (CAS 885270-90-6, molecular formula C₉H₉N₃, MW 159.19 g/mol) is a heterocyclic primary amine building block featuring the 1,8-naphthyridine scaffold substituted at the 2-position with an aminomethyl group. The 1,8-naphthyridine core, characterized by nitrogen atoms at positions 1 and 8 of the fused bicyclic system, is a privileged scaffold in medicinal chemistry with demonstrated utility in kinase inhibitor development (particularly Akt inhibitors), antimicrobial agent synthesis, and integrin antagonist programs.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 885270-90-6
Cat. No. B1501655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,8-Naphthyridin-2-yl)methanamine
CAS885270-90-6
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(C=C2)CN
InChIInChI=1S/C9H9N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-5H,6,10H2
InChIKeyDDWLMWYHIPGAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,8-Naphthyridin-2-yl)methanamine (CAS 885270-90-6): What It Is and Why It Matters for Medicinal Chemistry Procurement


(1,8-Naphthyridin-2-yl)methanamine (CAS 885270-90-6, molecular formula C₉H₉N₃, MW 159.19 g/mol) is a heterocyclic primary amine building block featuring the 1,8-naphthyridine scaffold substituted at the 2-position with an aminomethyl group . The 1,8-naphthyridine core, characterized by nitrogen atoms at positions 1 and 8 of the fused bicyclic system, is a privileged scaffold in medicinal chemistry with demonstrated utility in kinase inhibitor development (particularly Akt inhibitors), antimicrobial agent synthesis, and integrin antagonist programs . The primary amine functionality provides a versatile synthetic handle for amide coupling, reductive amination, and urea formation, enabling rapid diversification in structure-activity relationship (SAR) campaigns .

Why (1,8-Naphthyridin-2-yl)methanamine Cannot Be Casually Swapped with Other Naphthyridine Building Blocks


Naphthyridine regioisomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, 2,7-) and substitution-position variants exhibit fundamentally different electronic properties, binding geometries, and biological outcomes. The 1,8-naphthyridine scaffold with a 2-aminomethyl substituent provides a specific spatial orientation of the primary amine relative to the N1 and N8 nitrogen lone pairs, enabling bidentate metal coordination and distinct hydrogen-bonding patterns that are absent in the 1,5- or 2,7-isomers . Critically, published antileishmanial screening data demonstrates that 1,8-naphthyridine derivatives show superior antiparasitic activity compared to their 1,5-naphthyridine counterparts, with the presence and position of nitrogen atoms in the fused ring directly influencing potency . Furthermore, the fully aromatic 1,8-naphthyridine system differs pharmacologically from its tetrahydro (saturated) analog (CAS 332883-10-0), which alters both conformational flexibility and π-stacking capability .

Quantitative Differentiation Evidence for (1,8-Naphthyridin-2-yl)methanamine vs. Its Closest Analogs


1,8-Naphthyridine Scaffold Superiority Over 1,5-Naphthyridine in Antiparasitic Activity: Class-Level Evidence

In a published head-to-head comparison of fused 1,5- and 1,8-naphthyridine derivatives against Leishmania infantum, the 1,8-naphthyridine series consistently exhibited greater antileishmanicidal activity. The most active 1,8-naphthyridine compound (8c) achieved an EC₅₀ of 4.93 ± 0.35 µM against intramacrophagic amastigotes with a selectivity index (SI) >20.28, whereas the 1,5-naphthyridine series yielded less active compounds with the best 1,5-derivative (6b) showing EC₅₀ = 12.86 ± 0.82 µM and SI = 4.3 . This study explicitly concluded that '1,8-naphthyridines show better antileishmanial activity than 1,5-naphthyridine derivatives' . While this evidence is class-level (the specific compound (1,8-naphthyridin-2-yl)methanamine was not directly tested), the scaffold-level differentiation provides procurement rationale for selecting 1,8-naphthyridine building blocks over 1,5-isomers when initiating antiparasitic or related medicinal chemistry programs.

Antileishmanial Neglected Tropical Diseases Scaffold Selection

Supplier Purity Differentiation: 98+% (Bidepharm/CymitQuimica) vs. 95% Baseline (AKSci/Chemenu)

Commercial suppliers of (1,8-Naphthyridin-2-yl)methanamine offer two distinct purity tiers: a 95% minimum purity specification (AKSci , Chemenu ) and a 98+% specification with batch-specific QC documentation including NMR, HPLC, and GC (Bidepharm , CymitQuimica ). The 98+% specification represents a meaningful purity differential; in synthetic chemistry, a 3% absolute purity difference at the building block stage can compound across multi-step sequences, potentially affecting final compound purity by ≥10–15% depending on step count and intermediate purification efficiency. Bidepharm explicitly provides batch-level QC reports (NMR, HPLC, GC) , whereas the 95% suppliers typically provide only certificate of analysis upon request .

Building Block Purity QC Documentation Reproducibility

Free Base vs. Dihydrochloride Salt Form: Solubility and Handling Differentiation

The free base form (CAS 885270-90-6, MW 159.19, XLogP3 = 0.3) and the dihydrochloride salt form (CAS 2231676-59-6, MW 232.11) represent distinct procurement options with differing physicochemical profiles. The dihydrochloride salt, with two HCl equivalents, has a molecular weight 45.8% higher than the free base (232.11 vs. 159.19 g/mol) and offers substantially enhanced aqueous solubility due to ionization of the primary amine and the naphthyridine nitrogens. The free base exhibits a computed XLogP3 of 0.3 and a predicted pKa of 8.14 ± 0.30 , indicating moderate lipophilicity and partial protonation at physiological pH. The dihydrochloride salt is reported to demonstrate "substantially improved kinetic solubility profiles compared to the free base" (class-level salt form behavior) . The free base requires storage at 2–8°C with protection from light and moisture , while the dihydrochloride salt shows improved ambient stability .

Salt Selection Aqueous Solubility Formulation

Physicochemical Differentiation: 1,8-Naphthyridine vs. Tetrahydro Analog – Aromaticity and Conformational Constraints

The fully aromatic (1,8-naphthyridin-2-yl)methanamine (MW 159.19, XLogP3 = 0.3) differs fundamentally from its saturated counterpart (5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanamine (CAS 332883-10-0, MW 163.22, C₉H₁₃N₃) in three key properties relevant to medicinal chemistry design: (1) The aromatic system provides a planar, π-stacking-capable scaffold that can engage in π-π interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in target binding pockets, a feature absent in the flexible tetrahydro analog. (2) The aromatic scaffold reduces conformational entropy upon target binding, potentially improving binding free energy compared to the more flexible tetrahydro system (class-level inference from conformational restriction principles). (3) The aromatic 1,8-naphthyridine has a higher fraction of sp²-hybridized carbons (Fsp³ = 0.11 for the dihydrochloride , corresponding to the fully aromatic core), whereas the tetrahydro analog has Fsp³ ≈ 0.44, significantly altering physicochemical and ADME properties. Published SAR data in the antileishmanial naphthyridine series shows that aromatization of the pyridine ring produced 'marked differences in the activity of the compounds' .

Conformational Restriction π-Stacking Drug Design

2-Aminomethyl Positional Advantage: Versatile Coupling Handle for Kinase Inhibitor and Integrin Antagonist Synthesis

The primary amine at the 2-aminomethyl position of (1,8-naphthyridin-2-yl)methanamine serves as a versatile synthetic handle for constructing diverse bioactive molecules. The 1,8-naphthyridin-2-yl scaffold appears extensively in patent literature for kinase inhibitors, particularly Akt inhibitors, where the 2-position substitution pattern is critical for isoform selectivity . Published patent data demonstrates that naphthyridine derivatives bearing the 2-aminomethyl motif achieve potent Akt2 inhibition (IC₅₀ = 18 nM in Alpha-screen assay) and cellular Akt1 inhibition (IC₅₀ = 45 nM at T308, 44 nM at S473 in AN3CA cells) . In integrin antagonist programs, tetrahydro-1,8-naphthyridin-2-yl derivatives have yielded potent αvβ3 antagonists with IC₅₀ values as low as 0.07–0.08 nM . While the free amine building block itself is not the active species, published patent strategies consistently employ the 2-aminomethyl-1,8-naphthyridine intermediate for amide coupling to generate diverse screening libraries targeting these therapeutically relevant protein classes . By contrast, N-methylated analogs (e.g., N-methyl-1-(1,8-naphthyridin-2-yl)methanamine) preclude amide bond formation at the amine nitrogen, limiting their utility as diversification handles.

Kinase Inhibitors Integrin Antagonists Amide Coupling

Computed Drug-Likeness Profile: Favorable Balance of Lipophilicity and Polar Surface Area for CNS and Oral Bioavailability

The computed physicochemical profile of (1,8-naphthyridin-2-yl)methanamine reveals a favorable balance for drug discovery applications: XLogP3 = 0.3 (indicating moderate to low lipophilicity), TPSA = 51.8 Ų, a single hydrogen bond donor (1 HBD), and three hydrogen bond acceptors (3 HBA) . These values place the compound within established drug-likeness thresholds (Lipinski: MW < 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10; CNS MPO: TPSA < 90 Ų). In comparison, the widely used quinoline analog quinolin-2-ylmethanamine has a higher XLogP (~1.0–1.5) and lacks the additional nitrogen atom that provides an extra hydrogen-bonding interaction site . Published data on 1,8-naphthyridine-containing compounds in an antileishmanial series demonstrated that certain 1,8-derivatives show excellent predicted blood-brain barrier (BBB) permeability parameters in silico . Furthermore, studies in the antileishmanial series reported that 1,8-naphthyridine compounds displayed favorable Caco-2 permeability and intestinal absorption predictions, with the best compounds maintaining >90% viability in murine intestinal organoids at 50 µM, indicating low gut toxicity .

Drug-likeness CNS Permeability ADME Prediction

Optimal Research and Procurement Scenarios for (1,8-Naphthyridin-2-yl)methanamine


Kinase Inhibitor Lead Generation: Akt and Related Serine/Threonine Kinase Programs

Procure the 98+% purity grade (Bidepharm BD43433 or CymitQuimica) with batch-specific QC documentation for use as a key intermediate in synthesizing focused kinase inhibitor libraries. The 1,8-naphthyridin-2-yl scaffold is a validated pharmacophore for ATP-competitive and allosteric Akt inhibitors, with published patent data demonstrating that this scaffold yields compounds with Akt2 IC₅₀ values as low as 18 nM in biochemical assays and cellular IC₅₀ values of 44–45 nM . The primary amine enables rapid parallel synthesis via amide coupling with diverse carboxylic acid building blocks. For aqueous assay compatibility, consider the dihydrochloride salt (CAS 2231676-59-6, 98%, Fluorochem) which offers enhanced solubility . Note: The free base requires storage at 2–8°C with protection from light and moisture .

Anti-Infective Drug Discovery: Antiparasitic and Antibacterial Scaffold Development

The 1,8-naphthyridine scaffold has demonstrated superior antileishmanial activity compared to the 1,5-regioisomer in published head-to-head comparisons, with the most active 1,8-derivatives achieving EC₅₀ values of 4.93–5.53 µM and selectivity indices exceeding 18–20 . For antibacterial programs, 1,8-naphthyridine derivatives have shown activity as fluoroquinolone potentiators against multi-resistant bacterial strains, decreasing MIC values through synergistic mechanisms . The 2-aminomethyl handle allows systematic SAR exploration through amide, urea, and sulfonamide library synthesis.

Integrin Antagonist Medicinal Chemistry: αvβ3 and Related Integrin Targeting

Tetrahydro-1,8-naphthyridin-2-yl derivatives have yielded some of the most potent αvβ3 integrin antagonists reported, with IC₅₀ values reaching 0.07–0.08 nM . The aromatic (1,8-naphthyridin-2-yl)methanamine can serve as the initial building block for synthesizing these advanced compounds through partial reduction followed by further functionalization, or as a scaffold for designing aromatic integrin ligands where π-stacking with receptor aromatic residues is desired.

CNS Drug Discovery: Favorable BBB Permeability Profile for Neurological Targets

With a computed XLogP3 of 0.3, TPSA of 51.8 Ų, and only one hydrogen bond donor , (1,8-naphthyridin-2-yl)methanamine falls within the optimal CNS drug-like space. Published in silico predictions for analogous 1,8-naphthyridine compounds indicate excellent BBB permeability parameters . This scaffold is suitable for neurological target programs (Alzheimer's, CNS malignancies) where balanced permeability and low efflux liability are critical. The dihydrochloride salt form may be preferred for in vivo CNS studies requiring aqueous formulation.

Quote Request

Request a Quote for (1,8-Naphthyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.